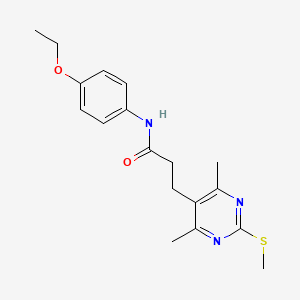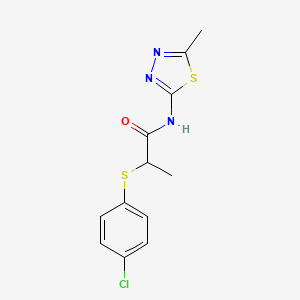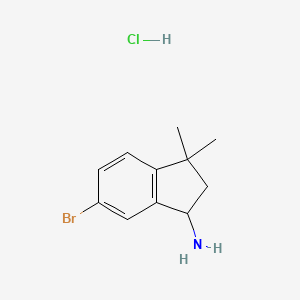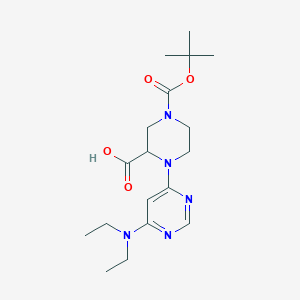![molecular formula C18H18N2O5 B2399769 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034492-05-0](/img/structure/B2399769.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors
The development of urea biosensors is a significant application of urea derivatives in scientific research. Urea, or carbamide, plays a critical role in various biological and environmental processes. Recent advances in biosensor technology have focused on detecting and quantifying urea concentrations due to its implications in health and various industries such as fisheries, dairy, and agriculture. In urea biosensors, urease enzyme is utilized as a bioreceptor element. The integration of nanoparticles and conducting polymers has been explored to enhance the sensitivity and longevity of these biosensors. This comprehensive review outlines the materials used for enzyme immobilization and their impact on the sensing parameters of urea biosensors, providing a solid foundation for future biosensor research (Botewad et al., 2021).
Urea in Drug Design
Ureas possess unique hydrogen bonding capabilities, making them crucial in the interaction with biological targets for drug development. Various urea derivatives have been identified as modulators for a range of biological targets including kinases, proteases, and epigenetic enzymes. This review emphasizes the importance of urea in medicinal chemistry, highlighting its role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The detailed discussion covers successful studies of urea derivatives as modulators, confirming urea's significance in drug design and its potential for future therapeutic applications (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Exploring sustainable and safe energy supplies, urea has been identified as a promising hydrogen carrier for fuel cells. This review assesses urea's suitability as a hydrogen source, considering its abundance, cost-effectiveness, and the existing infrastructure for its production. The advantages of urea over other chemicals include its non-toxicity, stability, and ease of transport and storage. The potential of utilizing urea as a direct source of ammonia or in fuel cells offers a pathway to sustainable hydrogen supply, highlighting the importance of focused research in this area for future energy solutions (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-22-16-6-3-5-13(17(16)23-2)20-18(21)19-11-12-8-9-15(25-12)14-7-4-10-24-14/h3-10H,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLNWZSNXXHQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)
![2-chloro-N-cyclopropyl-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2399687.png)







![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)


